molecular formula C13H10ClN3 B11868417 5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11868417
M. Wt: 243.69 g/mol
InChI Key: QXMJOERFOYTBIM-UHFFFAOYSA-N
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Description

5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation. The exact molecular pathways are still under investigation, but it is known to induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.

    Palbociclib: Another CDK4/6 inhibitor with a similar structure.

    Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine: Known for its anti-cancer activity.

Uniqueness

5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrrolo[2,3-d]pyrimidine derivatives. Its benzyl and chloro substituents are key features that differentiate it from similar compounds .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

5-benzyl-2-chloropyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c14-13-15-8-12-11(16-13)6-7-17(12)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

QXMJOERFOYTBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC(=NC=C32)Cl

Origin of Product

United States

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